2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride is a chemical compound with the molecular formula C10H19NO2.ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid with methanol using trimethylchlorosilane. This method offers convenience, mild conditions, and good to excellent yields .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides for transesterification, acids for esterification, and various catalysts for hydrogenation and cyclization .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, transesterification can result in the formation of different esters, while hydrogenation can produce reduced forms of the compound .
Scientific Research Applications
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes involving piperidine derivatives.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to act on neurotransmitter systems, particularly those involving norepinephrine and dopamine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Methyl 2-methyl-3-(piperidin-1-yl)propanoate hydrochloride
- 1-Piperidinepropanoic acid, α-methyl-, methyl ester, hydrochloride
- Piperidine-3-carboxylic acid derivatives
Uniqueness
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride is unique due to its specific structure and the presence of both a piperidine ring and a methyl ester group. This combination gives it distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
102207-14-7 |
---|---|
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
methyl 3-(2-methylpiperidin-1-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9-5-3-4-7-11(9)8-6-10(12)13-2;/h9H,3-8H2,1-2H3;1H |
InChI Key |
ZHWQTFZPDHUMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.